N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide
Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a diethylsulfamoyl group, a methoxyphenyl group, and an ethylbutanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diethylsulfamoyl group: This step involves the reaction of diethylamine with a suitable sulfonyl chloride to form the diethylsulfamoyl intermediate.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Coupling with the ethylbutanamide moiety: The final step involves the coupling of the diethylsulfamoyl and methoxyphenyl intermediates with an ethylbutanamide derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents for substitution reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide can be compared with other similar compounds, such as:
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-naphthalenesulfonamide: This compound shares the diethylsulfamoyl and methoxyphenyl groups but differs in the presence of a naphthalenesulfonamide moiety.
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxyacetamide: This compound has a similar structure but includes a methoxyacetamide group instead of the ethylbutanamide moiety.
The uniqueness of this compound lies in
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-6-13(7-2)17(20)18-15-12-14(10-11-16(15)23-5)24(21,22)19(8-3)9-4/h10-13H,6-9H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNSKFWDDCJNLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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